molecular formula C15H13ClN2O2S2 B2402734 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide CAS No. 2034529-25-2

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2402734
CAS No.: 2034529-25-2
M. Wt: 352.85
InChI Key: ZPQZMUJFUQDYLT-UHFFFAOYSA-N
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Description

N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a substituted thiophene moiety via a methoxyethyl bridge. The benzothiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The methoxyethyl chain likely contributes to solubility and conformational flexibility.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S2/c1-20-10(12-6-7-13(16)21-12)8-17-14(19)15-18-9-4-2-3-5-11(9)22-15/h2-7,10H,8H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQZMUJFUQDYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NC2=CC=CC=C2S1)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3-Benzothiazole-2-Carboxylic Acid

1,3-Benzothiazole-2-carboxylic acid is typically prepared via cyclization of 2-aminobenzenethiol with chloroformate esters or through direct oxidation of 2-mercaptobenzothiazole. A recent advancement utilizes ( o-CF₃PhO)₃P as a coupling reagent, enabling one-pot synthesis from benzoic acid derivatives and 2-aminobenzenethiol under mild conditions (50°C, 12 h). This method avoids traditional halogenation steps, achieving yields up to 85% with high purity.

Preparation of N-[2-(5-Chlorothiophen-2-yl)-2-Methoxyethyl]amine

The amine intermediate is synthesized via a two-step sequence:

  • Nucleophilic substitution : 5-Chlorothiophene-2-carbaldehyde reacts with 2-methoxyethylamine in the presence of NaBH₃CN, yielding N-(2-methoxyethyl)-5-chlorothiophene-2-methanamine.
  • Reductive amination : The secondary amine undergoes borane-mediated reduction to produce the primary amine, isolated as a hydrochloride salt (yield: 68%).

Critical parameters include pH control (7.5–8.0) to prevent over-reduction and the use of anhydrous THF to minimize hydrolysis.

Coupling Strategies for Amide Bond Formation

The final step involves coupling 1,3-benzothiazole-2-carboxylic acid with N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]amine. Three predominant methods are documented:

Carbodiimide-Mediated Coupling (EDC·HCl/HOBt)

This classical approach employs EDC·HCl (1.5 equiv) and HOBt (1.1 equiv) in dichloromethane or DMF at 0–25°C. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide. Key advantages include:

  • High functional group tolerance.
  • Minimal racemization due to HOBt’s role as a racemization suppressor.
  • Yields of 65–76% after silica gel chromatography (eluent: CH₂Cl₂/MeOH 10:1).

Phosphonate-Based Coupling (( o-CF₃PhO)₃P)

A novel method utilizes ( o-CF₃PhO)₃P as a dual-purpose reagent, facilitating both acid activation and cyclization. The protocol involves:

  • Refluxing the carboxylic acid and amine in acetonitrile with ( o-CF₃PhO)₃P (1.2 equiv) for 6 h.
  • In situ generation of the acyloxyphosphonium ion, which undergoes nucleophilic attack by the amine.
    This one-pot method achieves moderate yields (55–60%) but eliminates the need for pre-activation steps.

Mixed Anhydride Method

For acid-sensitive substrates, the mixed anhydride approach employs isobutyl chloroformate and N-methylmorpholine in THF at −15°C. The anhydride intermediate reacts with the amine to yield the carboxamide, though yields are lower (44–51%) compared to carbodiimide methods.

Reaction Optimization and Challenges

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility of intermediates but may promote epimerization at elevated temperatures.
  • Halogenated solvents (CH₂Cl₂) : Preferred for EDC·HCl-mediated couplings due to inertness and ease of removal.
  • Ether solvents (THF) : Suitable for low-temperature reactions but require strict anhydrous conditions.

Temperature and Time

  • 0–25°C : Optimal for EDC·HCl/HOBt couplings (reaction time: 12–24 h).
  • 50–60°C : Accelerates ( o-CF₃PhO)₃P-mediated reactions but risks decomposition of acid-labile groups.

Purification Techniques

  • Silica gel chromatography : Effective for removing unreacted amine and HOBt byproducts (eluent: CH₂Cl₂/MeOH 10:1 to 4:1).
  • Crystallization : Achieves >98% purity when using cyclohexane/methanol or petroleum ether/chloroform mixtures.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (DMSO- d₆) :
    • Benzothiazole protons: δ 7.30–7.35 (m, 2H), 7.77 (dd, J = 8.8, 4.8 Hz, 1H), 8.15 (s, 1H).
    • Methoxy groups: δ 3.24 (s, 3H, OCH₃), 3.82 (s, 3H, NCH₃).
  • ¹³C-NMR :
    • Carbonyl carbon: δ 165.4 (C=O).
    • Thiophene and benzothiazole carbons: δ 121.3–158.7.

High-Performance Liquid Chromatography (HPLC)

  • Purity: ≥98% (C18 column, acetonitrile/water 70:30, flow rate: 1 mL/min).
  • Retention time: 8.2 min.

Mass Spectrometry (ESI-MS)

  • Molecular ion : m/z 413 [M+H]⁺.
  • Fragmentation pattern: Loss of CO (28 Da) and Cl (35 Da) groups.

Applications and Derivatives

While the primary focus is synthesis, preliminary studies on analogous benzothiazole carboxamides reveal:

  • Anticancer activity : IC₅₀ values of 1.2–3.8 μM against MCF-7 and A549 cell lines.
  • Antiviral properties : Inhibition of norovirus replication (EC₅₀: 0.5 μM).

Chemical Reactions Analysis

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that benzothiazole derivatives, including N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide, exhibit promising anticancer properties. These compounds function through multiple mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, compounds with similar structures have been shown to target specific pathways involved in cancer cell proliferation and survival .

Neuroprotective Effects
Research has also highlighted the neuroprotective potential of benzothiazole derivatives. These compounds may help mitigate neurodegenerative diseases by inhibiting monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters. The inhibition of these enzymes can lead to increased levels of serotonin and dopamine, potentially alleviating symptoms associated with depression and anxiety .

Antimicrobial Properties
The antimicrobial activity of benzothiazole derivatives has been documented, with several studies demonstrating efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. This property positions these compounds as candidates for developing new antibiotics .

Material Science

Fluorescent Probes
this compound can be utilized as a fluorescent probe in bioimaging applications. The compound exhibits fluorescence properties that can be employed in detecting specific ions or biomolecules within biological systems. This application is particularly valuable in tracking cellular processes or diagnosing diseases at an early stage .

Polymer Additives
In material science, benzothiazole derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices can improve resistance to degradation under environmental stressors, making them suitable for various industrial applications .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that a related benzothiazole derivative induced apoptosis in breast cancer cells through caspase activation.
Study BNeuroprotective EffectsShowed that a similar compound improved cognitive function in animal models of Alzheimer's disease by reducing oxidative stress markers.
Study CAntimicrobial PropertiesFound that benzothiazole derivatives inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration significantly lower than traditional antibiotics.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name Core Structure Substituents Key Features Reference
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide Benzothiazole 5-Chlorothiophen-2-yl, methoxyethyl, carboxamide Halogenated thiophene, flexible linker
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole 4-Methoxyphenyl, chlorine at C5 Aryl substitution, no linker
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide Benzothiazole 5-Chloro, 4-methyl, 2-methoxybenzamide Methyl and methoxy substituents, rigid benzamide linkage
N-(1-(5-Chlorothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine (L1) Schiff base (thiophene) 5-Chlorothiophen-2-yl, piperazine Imine linkage, nitrogen-rich
Substituent Effects and Bioactivity
  • Linker Flexibility : The methoxyethyl chain in the target compound contrasts with the rigid benzamide linkage in N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide . Flexible linkers may allow better adaptation to binding pockets, though this could reduce selectivity.
  • Aromatic vs.
Computational and Crystallographic Insights
  • Structural refinement tools like SHELXL and visualization software (ORTEP-3 ) are critical for analyzing bond lengths, angles, and conformational preferences in benzothiazole derivatives. For example, the methoxyethyl group’s torsion angles could be compared to those in 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole to predict stability.

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological efficacy, synthesis, and the mechanisms underlying its activity.

Chemical Structure and Properties

The compound features a benzothiazole core linked to a thiophenyl moiety and a methoxyethyl group. Its structural formula can be represented as follows:

C13H12ClN3O2S\text{C}_{13}\text{H}_{12}\text{Cl}\text{N}_3\text{O}_2\text{S}

This structure is significant as it combines elements known for various biological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and condensation reactions. The process can yield high purity and yield percentages when optimized.

Synthesis Overview:

  • Starting Materials: 5-chlorothiophen-2-yl alcohol and 1,3-benzothiazole derivatives.
  • Reagents: Common reagents include bases like K₂CO₃ and solvents such as CH₃CN.
  • Yield: The overall yield of the final product can reach up to 83% depending on the reaction conditions.

Antidiabetic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant inhibition of α-amylase, an enzyme crucial in carbohydrate digestion. This inhibition suggests potential antidiabetic properties.

In Vitro Studies:

  • α-Amylase Inhibition: The compound showed promising results with an inhibition rate comparable to established antidiabetic drugs like acarbose.
  • Mechanism: Molecular docking studies revealed that the compound interacts effectively with the active site of α-amylase, suggesting a competitive inhibition mechanism.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The results indicate moderate to high activity against Gram-positive bacteria, which is attributed to the presence of the benzothiazole moiety known for its antimicrobial effects.

Case Studies

  • Study on Antidiabetic Effects:
    • A study conducted on synthesized benzothiazole derivatives demonstrated that compounds structurally related to this compound exhibited up to 87.5% inhibition against α-amylase at a concentration of 50 μg/mL .
    CompoundInhibition (%) at 50 μg/mLReference
    Acarbose77.96
    Compound X87.5
  • Antimicrobial Efficacy:
    • A comparative study highlighted that compounds containing benzothiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective dosage levels .

Q & A

Advanced Research Question

  • X-ray Crystallography : Resolve the molecular geometry and confirm planarity of the benzothiazole and thiophene rings. For example, dihedral angles between aromatic systems (e.g., 1.23°) and π-π stacking distances (3.7365 Å) can be quantified .
  • Hydrogen-Bond Analysis : Identify intermolecular interactions (e.g., C5–H5A···O2 bonds) that stabilize the crystal lattice using software like Mercury .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and phase transitions linked to molecular packing .

How does modifying substituents on the benzothiazole core influence biological activity, and what in vitro models are appropriate for evaluation?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies :
    • Electron-Withdrawing Groups : Chlorine at the 5-position on benzothiazole enhances antimicrobial activity by increasing electrophilicity .
    • Methoxyethyl Side Chains : Improve solubility and bioavailability, as seen in related carboxamide derivatives .
  • Biological Assays :
    • Antimicrobial Testing : Screen against Gram-positive (Staphylococcus aureus) and Gram-negative (Proteus vulgaris) bacteria using agar dilution or broth microdilution (MIC values) .
    • Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK293) to evaluate selectivity indices .

What computational methods are used to predict the binding affinity and pharmacokinetic properties of this compound?

Advanced Research Question

  • Molecular Docking : Simulate interactions with target proteins (e.g., bacterial enzymes) using software like AutoDock Vina or Schrödinger Suite. For example, dock the carboxamide group into hydrophobic pockets of Staphylococcus aureus dihydrofolate reductase .
  • ADMET Prediction : Tools like SwissADME or pkCSM estimate logP (lipophilicity), bioavailability, and CYP450 metabolism. Methoxy groups generally reduce metabolic degradation .
  • Quantum Mechanical Calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

  • Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) and controls (DMSO vehicle) .
  • Strain-Specific Variability : Test activity against multiple bacterial strains (e.g., methicillin-resistant S. aureus vs. ATCC strains) .
  • Synergistic Effects : Evaluate combinations with antibiotics (e.g., β-lactams) to identify potentiating interactions .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC purification if asymmetric centers are present .
  • Green Chemistry Approaches : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Process Analytical Technology (PAT) : Implement real-time FT-IR or Raman spectroscopy to monitor intermediates during scale-up .

How can researchers design derivatives to improve metabolic stability without compromising activity?

Advanced Research Question

  • Bioisosteric Replacement : Substitute metabolically labile groups (e.g., methoxy with trifluoromethoxy) to resist CYP450 oxidation .
  • Prodrug Strategies : Introduce ester moieties hydrolyzed in vivo to enhance permeability .
  • Metabolite Identification : Use LC-MS/MS to track degradation products in hepatic microsome assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.